molecular formula C16H19NO2 B2992492 N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide CAS No. 2411307-64-5

N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide

Cat. No.: B2992492
CAS No.: 2411307-64-5
M. Wt: 257.333
InChI Key: KCRMUJFLFCOSBP-UHFFFAOYSA-N
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Description

N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide is a chemical compound that belongs to the class of enamides Enamides are a crucial subclass of enamines, known for their delicate balance of reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide typically involves the reaction of benzylamine with 3,6-dihydro-2H-pyran-5-carbaldehyde, followed by the addition of prop-2-enoyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and employing industrial purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the prop-2-enamide moiety to a single bond, forming the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyran moieties, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-(propan-2-yl)prop-2-enamide: Similar structure but with a propan-2-yl group instead of the pyran moiety.

    Entacapone: A catechol-O-methyltransferase inhibitor with a similar prop-2-enamide moiety.

Uniqueness

N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide is unique due to the presence of the 3,6-dihydro-2H-pyran moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-16(18)17(11-14-7-4-3-5-8-14)12-15-9-6-10-19-13-15/h2-5,7-9H,1,6,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRMUJFLFCOSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CCCOC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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